Z-D(OMe)QMD(OMe)-fmk

概要

説明

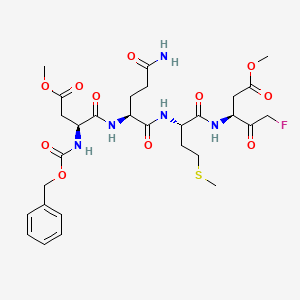

Z-D(OMe)QMD(OMe)-fmk is a synthetic compound used primarily in biochemical research. It is a derivative of a peptide and is often utilized as an inhibitor in various biological assays. The compound’s structure includes methoxy groups and a fluoromethyl ketone moiety, which contribute to its reactivity and specificity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-D(OMe)QMD(OMe)-fmk involves multiple steps, starting with the protection of amino groups and the introduction of methoxy groups. The key steps include:

Protection of Amino Groups: The amino groups are protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Formation of Fluoromethyl Ketone: The fluoromethyl ketone moiety is introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting reactions in large reactors with precise control over temperature and pressure.

Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.

Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.

化学反応の分析

Types of Reactions

Z-D(OMe)QMD(OMe)-fmk undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

Cancer Research

Inhibition of Tumor Cell Growth:

Z-D(OMe)QMD(OMe)-fmk has been studied for its ability to inhibit apoptosis in various cancer cell lines. For instance, in MCF-7 breast cancer cells, the compound was shown to enhance cell survival when combined with chemotherapeutic agents like doxorubicin, suggesting its potential as an adjunct therapy to improve treatment outcomes by protecting normal cells from drug-induced apoptosis .

Case Study: Breast Cancer

- Objective: To evaluate the effects of this compound on cell viability in response to doxorubicin treatment.

- Findings: The compound significantly increased the IC50 value of doxorubicin, indicating enhanced cell survival and reduced sensitivity to chemotherapy .

Neuroprotection

Protection Against Neurodegeneration:

Research has indicated that this compound may provide neuroprotective effects in models of neurodegenerative diseases by inhibiting neuronal apoptosis. This is particularly relevant in studies involving ischemic injury where caspase activation contributes to neuronal death.

Case Study: Ischemic Injury

- Objective: To assess the role of this compound in protecting neurons from ischemic damage.

- Findings: In vitro studies demonstrated that treatment with this compound reduced apoptotic markers and improved cell viability following simulated ischemic conditions .

Viral Infections

Enhancement of Viral Replication:

Interestingly, this compound has been utilized to study viral infections, such as the viral hemorrhagic septicemia virus (VHSV). By inhibiting apoptosis, the compound has been shown to extend the survival of infected cells, thereby increasing viral titers.

Case Study: VHSV Infection

- Objective: To investigate the effects of this compound on VHSV-mediated apoptosis.

- Findings: Cells treated with the inhibitor exhibited delayed apoptosis and significantly higher viral titers compared to untreated controls .

Comparative Analysis with Other Caspase Inhibitors

作用機序

The mechanism of action of Z-D(OMe)QMD(OMe)-fmk involves the inhibition of specific enzymes. The fluoromethyl ketone moiety reacts with the active site of the enzyme, forming a covalent bond and thereby inhibiting its activity. This inhibition is often irreversible, making the compound a potent inhibitor.

類似化合物との比較

Similar Compounds

Z-VAD-FMK: Another fluoromethyl ketone inhibitor used in apoptosis studies.

Z-DEVD-FMK: A caspase inhibitor used in cell death research.

Uniqueness

Z-D(OMe)QMD(OMe)-fmk is unique due to its specific structure, which allows it to target a distinct set of enzymes. The presence of methoxy groups and the fluoromethyl ketone moiety contribute to its specificity and potency.

生物活性

Z-D(OMe)QMD(OMe)-fmk, also known as Z-DQMD-FMK, is a potent caspase-3 inhibitor that has garnered attention for its biological activity, particularly in the context of apoptosis and cancer research. This article delves into the compound's biological mechanisms, its applications in various studies, and relevant case studies that highlight its efficacy.

Overview of this compound

This compound is a fluoromethyl ketone derivative designed to inhibit caspases, which are critical enzymes in the apoptotic pathway. The compound is particularly noted for its ability to inhibit caspase-3, a key player in the execution phase of apoptosis. Its mechanism involves covalent modification of the active site cysteine residue of caspases, thereby preventing their activity and prolonging cell survival under apoptotic stimuli .

The primary mechanism by which this compound exerts its effects is through the inhibition of caspases, particularly caspase-3. This inhibition leads to:

- Prevention of Apoptosis : By blocking the activity of caspases, this compound can effectively prevent programmed cell death in various cell types.

- Cell Survival : In experimental models, this compound has been shown to extend cell survival times during conditions that typically induce apoptosis, such as exposure to chemotherapeutic agents or viral infections .

In Vitro Studies

- Cancer Cell Lines : this compound has been tested in small cell lung cancer models. It was found to inhibit MG132-induced cell death in vitro, demonstrating its potential as a therapeutic agent in cancer treatment .

- Viral Infections : In studies involving viral hemorrhagic septicemia virus (VHSV), treatment with this compound significantly reduced apoptosis in infected cells, leading to higher viral titers. This suggests that inhibiting apoptosis can enhance viral replication by prolonging the survival of infected cells .

Comparative Efficacy

The following table summarizes key findings from various studies regarding the biological activity of this compound compared to other caspase inhibitors:

| Caspase Inhibitor | Target Caspase | IC50 (µM) | Effect on Apoptosis | Cell Type |

|---|---|---|---|---|

| This compound | Caspase-3 | 0.59 - 2.80 | Inhibitory | Small Cell Lung Cancer |

| Z-VAD(OMe)-FMK | Broad-spectrum | 0.64 - 1.88 | Inhibitory | Vero Cells |

| MG132 | Proteasome | 3.91 | Cytotoxic | Various |

Case Study 1: Small Cell Lung Cancer

In a study examining the effects of this compound on small cell lung cancer cells, researchers observed that treatment with this inhibitor resulted in a significant reduction in cell death induced by MG132. The findings suggest that targeting caspase-3 can be an effective strategy for enhancing cell survival in cancer therapies .

Case Study 2: Viral Hemorrhagic Septicemia Virus (VHSV)

Research involving EPC cells infected with VHSV demonstrated that treatment with this compound led to decreased DNA fragmentation and increased viral titers compared to untreated controls. This study highlights the potential use of caspase inhibitors not only in cancer but also in viral infections where apoptosis plays a critical role .

特性

IUPAC Name |

methyl (3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-fluoro-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40FN5O11S/c1-44-24(38)13-20(22(36)15-30)34-27(41)19(11-12-47-3)33-26(40)18(9-10-23(31)37)32-28(42)21(14-25(39)45-2)35-29(43)46-16-17-7-5-4-6-8-17/h4-8,18-21H,9-16H2,1-3H3,(H2,31,37)(H,32,42)(H,33,40)(H,34,41)(H,35,43)/t18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFITYVNVMNJELE-TUFLPTIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)CF)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)CF)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40FN5O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349322 | |

| Record name | Z-D(OMe)QMD(OMe)-fmk | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767287-99-0 | |

| Record name | Z-D(OMe)QMD(OMe)-fmk | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。